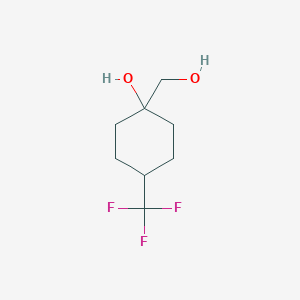

1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13F3O2 |

|---|---|

Molecular Weight |

198.18 g/mol |

IUPAC Name |

1-(hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol |

InChI |

InChI=1S/C8H13F3O2/c9-8(10,11)6-1-3-7(13,5-12)4-2-6/h6,12-13H,1-5H2 |

InChI Key |

JCWYGBWRAZWRBT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C(F)(F)F)(CO)O |

Origin of Product |

United States |

Preparation Methods

Molecular Characteristics and Retrosynthetic Analysis

The target compound features a cyclohexane ring substituted with hydroxymethyl (-CH₂OH) and trifluoromethyl (-CF₃) groups at positions 1 and 4, respectively. Retrosynthetically, the molecule can be derived via hydrogenation of a benzenecarboxylic acid precursor bearing a trifluoromethyl group. For example, 4-(trifluoromethyl)benzoic acid serves as a plausible starting material, undergoing sequential hydrogenation of the aromatic ring and carboxylic acid moiety.

Role of Fluorine Substituents

The electron-withdrawing trifluoromethyl group influences reaction kinetics by stabilizing intermediate carbocations during hydrogenation. This stabilization reduces side reactions such as over-hydrogenation or ring-opening, which are common challenges in cyclohexane derivative synthesis.

Hydrogenation-Based Preparation Methods

Two-Step Catalytic Hydrogenation Process

The synthesis follows a two-step protocol, as outlined in patent WO2015102893A1:

Step 1: Aromatic Ring Hydrogenation

Substrate: 4-(Trifluoromethyl)benzoic acid

Catalyst: Ruthenium(III) acetylacetonate supported on carbon (5 wt%)

Solvent: N-Methylpyrrolidone (NMP)

Conditions:

-

Temperature: 180–200°C

-

Pressure: 1,200–1,500 psig

-

Duration: 8–12 hours

This step yields 4-(trifluoromethyl)cyclohexanecarboxylic acid with >95% conversion and 88–92% selectivity.

Step 2: Carboxylic Acid Reduction

Substrate: 4-(Trifluoromethyl)cyclohexanecarboxylic acid

Catalyst: Ruthenium-triphenylphosphine complex (Ru-PPh₃)

Promoter: Tetrabutylammonium hexafluorophosphate (0.5 mol%)

Solvent: NMP (recycled from Step 1)

Conditions:

-

Temperature: 160–180°C

-

Pressure: 1,000–1,200 psig

-

Duration: 6–8 hours

The final product is obtained with 85–90% yield and >98% purity after distillation.

Reaction Optimization Parameters

Critical factors influencing yield and selectivity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Catalyst Loading | 5–7 wt% Ru | Higher loading accelerates rate |

| Solvent Polarity | ε = 28–32 (NMP) | Enhances substrate solubility |

| H₂ Partial Pressure | 1,000–1,500 psig | Drives equilibrium toward product |

| Promoter Concentration | 0.3–0.7 mol% | Reduces activation energy |

Data adapted from WO2015102893A1.

Alternative Synthetic Routes

Biocatalytic Approaches

Recent advances in enzyme-mediated synthesis (e.g., ketoreductases) remain unexplored for this compound but could offer greener alternatives under mild conditions.

Industrial-Scale Production Considerations

Solvent Recycling and Waste Minimization

The use of NMP across both hydrogenation steps enables solvent recovery rates of 90–95%, reducing raw material costs and environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form carbonyl-containing derivatives. For example:

-

Mechanism : Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the primary alcohol (-CH₂OH) to a ketone or carboxylic acid, depending on reaction conditions.

-

Product : Oxidation yields 4-(trifluoromethyl)cyclohexanone or 4-(trifluoromethyl)cyclohexanoic acid when subjected to strong oxidizing agents.

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitution, facilitated by the electron-withdrawing trifluoromethyl group:

-

Mechanism : Reagents like thionyl chloride (SOCl₂) or tosyl chloride (TsCl) convert the alcohol to a better leaving group (e.g., -OTs or -Cl), enabling substitution with nucleophiles such as amines or hydroxide ions .

-

Product : Substitution leads to derivatives such as 4-(trifluoromethyl)cyclohexylmethylamine or 4-(trifluoromethyl)cyclohexylmethanol analogs.

Solvolysis

The compound undergoes solvolysis under acidic or basic conditions, with the trifluoromethyl group stabilizing intermediates:

-

Mechanism : Acidic conditions (e.g., H₂SO₄) or basic conditions (e.g., hydroxide ions) induce cleavage of the C-O bond, forming carbocation or alkoxide intermediates.

-

Product : Solvolysis can generate 4-(trifluoromethyl)cyclohexanol or rearranged derivatives depending on the reaction environment.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Aqueous acidic/basic media, heat |

| Substitution | SOCl₂, TsCl, nucleophiles (e.g., NH₃) | Anhydrous solvents, room temperature |

| Solvolysis | H₂SO₄, NaOH | Aqueous or polar aprotic solvents |

Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group enhances reactivity due to its strong electron-withdrawing effect:

-

Stabilization : It stabilizes carbocation intermediates during substitution or solvolysis, reducing reaction times and improving yields.

-

Directing Effects : The -CF₃ group directs nucleophilic attack to the hydroxymethyl position, favoring regioselective reactions.

Drug Development

The compound serves as a precursor for designing bioactive molecules:

-

Prodrugs : Hydroxymethylation improves solubility and oral bioavailability, as demonstrated in fluorinated analogs used in antiviral and anticancer therapies .

-

Targeted Delivery : The trifluoromethyl group’s lipophilicity enhances membrane permeability, enabling efficient cellular uptake.

Materials Science

Its unique fluorinated structure is explored in the synthesis of specialty materials, including polymers and coatings, where stability and reactivity are critical.

Comparison with Structural Analogues

| Compound | Key Features |

|---|---|

| This compound | Combines -CH₂OH and -CF₃ groups; high reactivity due to electron withdrawal |

| 4-(Trifluoromethyl)cyclohexanol | Lacks hydroxymethyl group; limited nucleophilic substitution capacity |

| 2-Hydroxy-4-(trifluoromethyl)cyclohexanone | Ketone functionality; different reactivity profile (e.g., enolate formation) |

Research Findings and Data

Experimental data from supporting studies highlight:

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent. Its structural similarity to other biologically active compounds suggests it may exhibit significant biological activity. For instance, compounds with trifluoromethyl groups are known to enhance metabolic stability and bioavailability in drug design.

Case Study : Research indicates that structurally similar compounds have shown analgesic properties, suggesting that 1-(hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol could be explored for pain management applications .

Agricultural Chemistry

This compound has been identified as a potential component in fungicidal formulations. The trifluoromethyl group may enhance the efficacy of the compound against plant pathogens.

Case Study : A patent describes the use of this compound in fungicidal compositions aimed at protecting crops from pathogenic microorganisms . The incorporation of such compounds into agricultural practices can improve crop yields and reduce reliance on traditional pesticides.

Material Science

The unique properties of this compound make it suitable for developing advanced materials. Its fluorinated nature contributes to improved thermal and chemical stability.

Application Example : The compound can be utilized in the synthesis of polymers with enhanced properties, such as increased hydrophobicity and resistance to solvents, making it valuable in coatings and sealants.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The hydroxymethyl group can also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol

- Structure : Differs by replacing the hydroxymethyl group with a dimethyl substitution at the 4-position.

- Molecular weight (196.21 g/mol) is comparable, but the lack of a polar hydroxymethyl group reduces solubility in polar solvents .

4-(Trifluoromethyl)cyclohexane-1-carboxylic acid

- Structure : Replaces the hydroxymethyl group with a carboxylic acid (-COOH).

- Properties : The carboxylic acid introduces strong acidity (pKa ~4-5) and higher polarity. Molecular weight (196.17 g/mol) is nearly identical, but its reactivity diverges significantly, favoring esterification or amidation reactions .

cis-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol (Compound 16)

- Structure: Features a dibenzylamino group instead of hydroxymethyl.

- Properties: The amino group enables participation in Schiff base formation or alkylation. Synthesized via reductive amination with NaBH(OAc)₃ and acetic acid, similar to methods for other cyclohexanol derivatives .

Substituent Effects on Physical and Spectral Properties

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | ¹⁹F NMR (δ, ppm) | Notable Reactivity/Solubility |

|---|---|---|---|---|

| 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol | ~196 (estimated) | -CH₂OH, -CF₃ | -93 to -94 (predicted) | High polarity due to -CH₂OH; moderate steric hindrance |

| 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol | 196.21 | -CF₃, -C(CH₃)₂ | -93.4 | Lower solubility in water; increased lipophilicity |

| 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid | 196.17 | -COOH, -CF₃ | -93.5 | Acidic; forms salts with bases |

| cis-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol | 409.45 (calculated) | -N(CH₂Ph)₂, -CF₃ | -93.4 | Base-sensitive; prone to hydrogenolysis |

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol, and what key intermediates are involved?

- Methodology :

- Trifluoromethylation : Introduce the trifluoromethyl group via radical intermediates (e.g., using CF₃I and a radical initiator under UV light) .

- Hydroxymethylation : Employ hydroxymethylation reagents like formaldehyde in the presence of Lewis acids (e.g., BF₃·Et₂O) to install the hydroxymethyl group.

- Cyclohexanol Core : Build the cyclohexane ring via Diels-Alder reactions or catalytic hydrogenation of aromatic precursors. Intermediate purification often involves column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How is the stereochemical configuration of this compound characterized experimentally?

- Techniques :

- NOE Spectroscopy : Nuclear Overhauser Effect (NOE) experiments to determine spatial proximity of substituents (e.g., axial vs. equatorial positions) .

- X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction .

- Chiral HPLC : Validate enantiomeric purity using chiral stationary phases (e.g., Chiralpak® AD-H column) .

Q. What solvents and reaction conditions optimize the stability of this compound during synthesis?

- Conditions :

- Solvents : Use aprotic solvents (THF, DCM) to minimize hydrolysis. Avoid protic solvents like methanol unless stabilized by bases (e.g., K₂CO₃) .

- Temperature : Maintain reactions at 0–25°C to prevent thermal decomposition of intermediates.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of the hydroxymethyl group .

Advanced Research Questions

Q. How do stereoelectronic effects influence the catalytic deoxygenation of tertiary cyclohexanol derivatives like this compound?

- Mechanistic Insights :

- Iridium Catalysis : Use [Ir(COD)Cl]₂ with phosphine ligands (e.g., PPh₃) to selectively remove hydroxyl groups via β-hydride elimination. Stereoelectronic control arises from the alignment of σ(C–H) orbitals with the breaking C–O bond .

- DFT Calculations : Predict regioselectivity by modeling transition states (e.g., axial vs. equatorial hydrogen abstraction) .

- Experimental Validation : Compare product ratios (cis/trans) under varying catalyst loadings (e.g., 1–5 mol%) .

Q. What strategies mitigate steric hindrance during functionalization of the trifluoromethyl group in this compound?

- Approaches :

- Protection/Deprotection : Temporarily protect the hydroxymethyl group (e.g., as a silyl ether) to enhance accessibility of the CF₃ group .

- Electrophilic Fluorination : Use Selectfluor® or NFSI to introduce additional fluorine atoms under mild conditions .

- Cross-Coupling : Employ Pd-catalyzed couplings (Suzuki-Miyaura) with boronic acids, leveraging steric directing groups .

Q. How does the trifluoromethyl group impact the compound’s conformational dynamics in solution?

- Analytical Methods :

- Dynamic NMR : Monitor ring-flipping kinetics to assess energy barriers (ΔG‡) imposed by the CF₃ group .

- Computational MD Simulations : Perform molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) to map conformational landscapes .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for hydroxymethylation of trifluoromethylated cyclohexanes: How to troubleshoot?

- Resolution :

- Parameter Screening : Optimize equivalents of formaldehyde (1.2–2.0 eq.) and reaction time (2–24 hrs) to balance conversion vs. side reactions .

- Acid/Base Additives : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., ZnCl₂) to stabilize carbocation intermediates .

- Byproduct Analysis : Use GC-MS to identify oligomers or elimination products (e.g., cyclohexene derivatives) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.